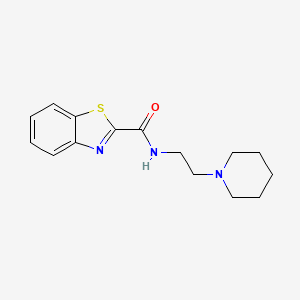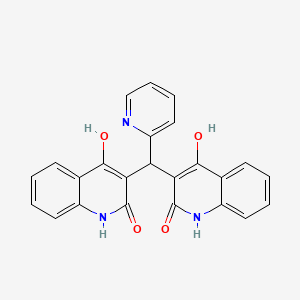![molecular formula C19H22FN5 B4494010 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B4494010.png)
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine
Overview
Description
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of pyrimidine derivatives, such as the compound , are often involved in cellular processes that are crucial for the survival and proliferation of cells . For instance, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation . By targeting such proteins, these compounds can exert a variety of biological effects.
Mode of Action
The compound interacts with its targets, such as CDK2, by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the activity of the target proteins, which can in turn affect various cellular processes. For example, inhibition of CDK2 can lead to a blockade of the G2-M phase of the cell cycle, resulting in the accumulation of cells at the S phase .
Biochemical Pathways
The action of the compound can affect various biochemical pathways. For instance, the inhibition of CDK2 can disrupt the normal progression of the cell cycle, affecting the replication of DNA and the division of cells . Additionally, pyrimidine derivatives can also interact with other proteins and enzymes involved in various biochemical pathways, leading to a range of downstream effects .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, by inhibiting CDK2 and disrupting the cell cycle, the compound can potentially exert anti-cancer effects . Moreover, the compound’s interaction with its targets can also lead to changes at the molecular and cellular levels, which can manifest in various ways, such as alterations in cell behavior or morphology .
Future Directions
The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Future research could focus on exploring these potentials further.
Biochemical Analysis
Biochemical Properties
The compound 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This interaction with CDK2 suggests that the compound may have significant effects on cellular proliferation and growth .
Cellular Effects
In cellular studies, 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with CDK2 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and potentially inducing apoptosis within cells .
Temporal Effects in Laboratory Settings
The effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine in laboratory settings appear to be time-dependent, with the compound exhibiting significant cytotoxic activities against various cell lines over time
Dosage Effects in Animal Models
While specific studies on the dosage effects of 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine in animal models are currently lacking, the compound’s potent inhibitory effects on CDK2 suggest that it may exhibit dose-dependent effects
Metabolic Pathways
Given its interactions with CDK2, it is possible that the compound may influence pathways related to cell cycle regulation
Preparation Methods
One common synthetic route involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold . The fluorophenyl and dimethyl groups are then introduced through subsequent functionalization steps. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound has shown promise as a selective inhibitor of certain enzymes, making it a valuable tool for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a range of pharmacological properties, including antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEZNAHXVZFRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL](/img/structure/B4493935.png)
![4-CHLORO-6-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PYRIMIDINAMINE](/img/structure/B4493942.png)
![2-(4-Ethoxyphenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B4493948.png)
![N-(4-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B4493959.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4493964.png)
![3-({2-[(2-furylmethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4493967.png)

![N-benzyl-1-[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4493992.png)
![4-chloro-2-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B4493996.png)
![1-(ETHANESULFONYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4493997.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-methylmethanesulfonamide](/img/structure/B4494015.png)
![2-bromo-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4494023.png)
![N-(2-{[6-(ethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B4494029.png)
